3-(3-nitrophenyl)-2-phenylquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-nitrophenyl)-2-phenylquinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a nitrophenyl group and a phenyl group attached to the quinazolinone core, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-nitrophenyl)-2-phenylquinazolin-4(3H)-one typically involves the condensation of 3-nitrobenzaldehyde with 2-aminobenzophenone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(3-nitrophenyl)-2-phenylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: The phenyl groups can be oxidized under strong oxidative conditions, such as with potassium permanganate or chromium trioxide.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: 3-(3-aminophenyl)-2-phenylquinazolin-4(3H)-one.
Oxidation: Various oxidized derivatives depending on the specific conditions.
Substitution: Substituted quinazolinone derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-nitrophenyl)-2-phenylquinazolin-4(3H)-one is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The nitrophenyl and phenyl groups may play a role in binding to these targets and modulating their activity. Further research is needed to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-nitrophenyl)-2-phenylquinazolin-4(3H)-one
- 3-(3-nitrophenyl)-2-methylquinazolin-4(3H)-one
- 3-(3-nitrophenyl)-2-phenylquinazolin-4(1H)-one
Uniqueness
3-(3-nitrophenyl)-2-phenylquinazolin-4(3H)-one is unique due to the specific arrangement of the nitrophenyl and phenyl groups on the quinazolinone core. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H13N3O3 |
---|---|
Molecular Weight |
343.3 g/mol |
IUPAC Name |
3-(3-nitrophenyl)-2-phenylquinazolin-4-one |
InChI |
InChI=1S/C20H13N3O3/c24-20-17-11-4-5-12-18(17)21-19(14-7-2-1-3-8-14)22(20)15-9-6-10-16(13-15)23(25)26/h1-13H |
InChI Key |
UELBBTJQUAXHNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.